1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a combination of aromatic, heterocyclic, and piperidine structures
Mechanism of Action
Target of Action
The compound “(2-Ethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” contains an oxadiazole ring. Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
Oxadiazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxadiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Introduction of the 2-ethoxyphenyl group: This step involves the coupling of the piperidine-oxadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives from the oxadiazole ring.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
- (2-Ethoxyphenyl)(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- (2-Ethoxyphenyl)(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Comparison:
- Structural Differences: The primary differences lie in the substituents on the oxadiazole ring (isopropyl vs. methyl or ethyl).
- Biological Activity: These structural variations can lead to differences in biological activity, such as binding affinity to targets or metabolic stability.
- Uniqueness: 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine may exhibit unique properties due to the specific steric and electronic effects of the isopropyl group, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-24-16-8-6-5-7-15(16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13(2)3/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFIYODQPBKWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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